molecular formula C12H12ClNO2 B2900704 (R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride CAS No. 1192350-47-2

(R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride

Cat. No.: B2900704
CAS No.: 1192350-47-2
M. Wt: 237.68
InChI Key: GVSANNROGBIDFD-RFVHGSKJSA-N
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Description

(R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride is a chiral α-amino acid derivative characterized by a naphthalene ring substituted at the 1-position of the glycine backbone. Its molecular formula is C₁₂H₁₂ClNO₂, with a molecular weight of 237.69 g/mol and CAS number 1192350-47-2 . This compound is typically synthesized via asymmetric methods or resolution techniques, leveraging its stereochemical purity (≥95%) for applications in pharmaceuticals, catalysis, and materials science .

Properties

IUPAC Name

(2R)-2-amino-2-naphthalen-1-ylacetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2.ClH/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11H,13H2,(H,14,15);1H/t11-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSANNROGBIDFD-RFVHGSKJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2[C@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The Sharpless asymmetric epoxidation serves as the cornerstone for chirality induction in this method. A naphthalene-derived allylic alcohol undergoes epoxidation using a titanium-based chiral catalyst, typically derived from diethyl tartrate, to yield an epoxy alcohol with high enantiomeric excess (ee > 90%). Subsequent regioselective ring-opening of the epoxide with ammonia or ammonium chloride in aqueous HCl generates the amino alcohol intermediate, which is oxidized to the target amino acid hydrochloride.

Optimization and Yield

Key parameters include:

  • Catalyst loading : 5–10 mol% titanium tetraisopropoxide with stoichiometric diethyl tartrate.
  • Temperature : Epoxidation at −20°C to 0°C minimizes racemization.
  • Workup : Acidic hydrolysis (6 M HCl, reflux) ensures quantitative conversion to the hydrochloride salt.

Table 1 : Performance metrics for Sharpless-based synthesis

Parameter Value Source
Epoxidation ee 92–95%
Overall yield 58–63%
Purity (HPLC) >99%

Asymmetric Strecker Synthesis

Organocatalytic Approach

A scalable one-pot protocol employs α-amido sulfones and KCN in the presence of a chiral oligoethylene glycol catalyst to produce (R)-α-aminonitriles with >98% ee. Subsequent hydrolysis with concentrated HCl yields the hydrochloride salt directly.

Substrate Scope and Limitations

  • Naphthaldehyde derivatives : 1-Naphthaldehyde provides 94% ee and 89% yield under optimized conditions.
  • Heterocyclic substrates : Reduced efficiency observed for 2-thienyl analogs (ee = 86%, yield = 72%).

Table 2 : Strecker reaction optimization

Condition Optimal Value Impact on ee/Yield
Catalyst loading 2.5 mol% Maximal ee (98%)
Solvent THF/water (4:1) Yield +12%
Hydrolysis time 6 h (reflux) Purity >99%

Enzymatic Resolution of Racemates

Pseudomonas putida l-Amidase System

Racemic naphthylglycine amide undergoes kinetic resolution using Pseudomonas putida l-amidase, selectively hydrolyzing the (S)-enantiomer to leave (R)-amide (>99% ee), which is subsequently acid-hydrolyzed to the hydrochloride.

Process Economics

  • Substrate concentration : 100 mM optimal for 85% conversion.
  • Recycle efficiency : Enzyme retains 78% activity after five cycles.

Table 3 : Enzymatic resolution performance

Metric Value
Enantiomeric excess 99% (R)
Isolated yield 41%
Space-time yield 8.2 g/L·day

Hydrolysis of Oxazolinone Esters

Oxazolinone Synthesis

N-(1,2,3,4-Tetrahydro-1-oxo-2-naphthyl)glycine oxazolinone esters are prepared via cyclization of naphthylglycine derivatives with acetic anhydride. Hydrolysis with 6 M HCl at 80°C for 4 h affords the hydrochloride salt.

Byproduct Management

  • β-Naphthylglycine formation : 15–20% byproduct generated during hydrolysis, removed via differential solubility in acetone.
  • Crystallization : Recrystallization from acetone/ether yields 97% pure product.

Alternative Methodologies

Reductive Amination

Though less explored, reductive amination of 1-naphthylglyoxylic acid with ammonium acetate and sodium cyanoborohydride provides moderate ee (78%) but suffers from low yields (32%).

Chiral Pool Synthesis

Derivatization of (R)-phenylglycine via Friedel-Crafts alkylation introduces the naphthyl group, but regioselectivity challenges limit utility.

Comparative Analysis of Methods

Table 4 : Method comparison for industrial applicability

Method ee (%) Yield (%) Scalability Cost Index
Sharpless 92–95 58–63 High $$$$
Strecker 98 89 Very high $$$
Enzymatic 99 41 Moderate $$
Oxazolinone hydrolysis 100 72 High $$$

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The naphthalene ring allows for π-π stacking interactions with aromatic residues in proteins, while the amino acid moiety can form hydrogen bonds and ionic interactions. These interactions enable the compound to modulate enzyme activity or receptor binding, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Feature(s) Reference
(R)-2-Amino-2-(naphthalen-1-yl)acetic acid HCl 1192350-47-2 C₁₂H₁₂ClNO₂ 237.69 High steric bulk, chiral center
(R)-2-Amino-2-phenylacetic acid HCl 25705-52-6 C₈H₁₀ClNO₂ 187.63 Simplified aromatic system
(R)-2-Amino-2-(naphthalen-2-yl)acetic acid HCl 1393112-57-6 C₁₂H₁₂ClNO₂ 237.69 Altered π-stacking orientation
(S)-Enantiomer 649554-52-9 C₁₂H₁₂ClNO₂ 237.69 Reduced biological activity in GABA assays
2-Amino-2-(4-chlorophenyl)acetic acid HCl 1045712-21-7 C₈H₉Cl₂NO₂ 222.07 Enhanced acidity for ionic interactions

Biological Activity

(R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride, commonly referred to as naphthylalanine, is a chiral compound with significant biological activity. Its structural features, particularly the naphthalene ring, contribute to its unique interactions within biological systems. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C₁₂H₁₂ClNO₂
  • Molecular Weight : 237.68 g/mol
  • Appearance : White to off-white crystalline solid
  • Solubility : Soluble in water
  • Density : 1.294 g/cm³
  • Boiling Point : 398ºC at 760 mmHg

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • MAPK Signaling Pathways : Research indicates that this compound may modulate cellular processes via Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial for cell growth and survival.
  • Neurotransmitter Systems : The compound's structure allows it to engage with neurotransmitter systems, potentially influencing neurotransmitter release and uptake, making it a candidate for neuropharmacological applications.
  • Enzyme Interaction : It has been investigated as a biochemical probe for studying enzyme mechanisms, suggesting its role in modulating enzyme activity.

Neuroprotective Effects

Studies have highlighted the neuroprotective properties of this compound. It has been shown to protect neuronal cells from oxidative stress and apoptosis in various in vitro models. For instance, experiments demonstrated that the compound could reduce cell death in models of neurodegeneration.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. In one study, it exhibited significant free radical scavenging activity, comparable to standard antioxidants like Trolox. This suggests its potential utility in preventing oxidative damage in biological systems .

Anticancer Potential

Preliminary studies have also indicated that this compound may possess anticancer properties. It has been tested against several cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis. The specific mechanisms involve modulation of cell cycle regulators and apoptosis-related proteins.

Case Studies and Research Findings

StudyFindings
Neuroprotection StudyDemonstrated reduced neuronal apoptosis in oxidative stress models; potential application in neurodegenerative diseases.
Antioxidant Activity AssessmentShowed significant free radical scavenging activity; comparable to Trolox .
Anticancer ScreeningInhibited proliferation in cancer cell lines; induced apoptosis through modulation of key regulatory proteins.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves a Strecker reaction or modified Mannich reaction. For example, starting with naphthalen-1-yl aldehyde, ammonium chloride, and potassium cyanide forms the α-aminonitrile intermediate. Acidic hydrolysis converts the nitrile to the carboxylic acid, followed by treatment with HCl to yield the hydrochloride salt . Optimizing pH (e.g., ~3–4 during hydrolysis) and temperature (reflux in aqueous HCl) improves yield. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH) enhances purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography (using SHELX software) resolves absolute configuration and confirms stereochemistry .
  • NMR spectroscopy (¹H/¹³C) identifies aromatic protons (δ 7.2–8.5 ppm) and the chiral α-carbon environment.
  • HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) assesses purity (>98%) .

Q. How can researchers ensure enantiomeric purity during synthesis?

  • Methodological Answer : Use chiral auxiliaries or catalysts (e.g., L-proline) in asymmetric Strecker reactions. Chiral HPLC (Chiralpak® IA column, hexane/isopropanol mobile phase) quantifies enantiomeric excess (ee >99% for the R-form). Compare retention times with the (S)-enantiomer (CAS 649554-52-9) for validation .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data versus computational docking results for this compound?

  • Methodological Answer : Cross-validate X-ray structures (SHELXL-refined) with DFT-optimized molecular geometries (e.g., Gaussian09, B3LYP/6-31G* basis set). Analyze hydrogen-bonding networks (e.g., N–H···Cl interactions) and torsional angles. Discrepancies may arise from solvent effects in crystallography vs. gas-phase computations .

Q. How does the naphthalen-1-yl substituent influence biological activity compared to phenyl or thienyl analogs?

  • Methodological Answer : The naphthalen-1-yl group enhances lipophilicity (logP ~2.5) and π-π stacking with aromatic residues in target proteins (e.g., enzymes or receptors). Compare IC₅₀ values in enzyme inhibition assays against analogs like 2-Amino-2-(3-thienyl)acetic acid hydrochloride (CAS 369403-64-5). Molecular dynamics simulations (AMBER) predict binding stability differences .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer : Large-scale reactions risk racemization due to prolonged heating. Mitigate by:

  • Using low-temperature hydrolysis (<50°C).
  • Employing flow chemistry for precise control of residence time and pH.
  • Monitoring ee at each step via inline chiral HPLC .

Q. How can researchers optimize solvent systems for recrystallization to avoid polymorphic variations?

  • Methodological Answer : Screen solvents (e.g., ethanol, acetone, ethyl acetate) using high-throughput crystallization plates. Analyze polymorphs via PXRD. Ethanol/water (7:3 v/v) typically yields the thermodynamically stable monoclinic form (space group P2₁). DSC confirms melting points (mp ~220–225°C) .

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